3,5-Dichlorobenzonitrile

概要

説明

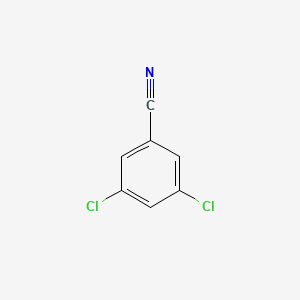

3,5-Dichlorobenzonitrile is an organic compound with the molecular formula C7H3Cl2N. It is a derivative of benzonitrile, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its crystalline powder form, which ranges in color from white to beige-brownish . It has a melting point of 64-66°C and a boiling point of approximately 283.76°C .

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzonitrile can be synthesized through various methods. One common method involves the reaction of 1-bromo-3,5-dichlorobenzene with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran at -15°C, followed by treatment with N,N-dimethylformamide and ammonia . Another method includes the catalytic gas-phase ammoxidation of 3,5-dichlorotoluene .

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of dichlorotoluenes. This process involves the catalytic conversion of dichlorotoluenes to the corresponding benzonitriles at elevated temperatures, typically above 400°C . This method is favored due to its cost-effectiveness and high yield.

化学反応の分析

Types of Reactions: 3,5-Dichlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can react with arylamine compounds to form dichlorobenzamide derivatives.

Oxidation and Reduction Reactions: It can be converted to 3,5-dichlorobenzoic acid through oxidation.

Common Reagents and Conditions:

Substitution Reactions: Reactions with arylamine compounds in N,N-dimethylformamide at 60°C.

Oxidation Reactions: Use of oxidizing agents such as nitric acid and chlorox.

Major Products:

Dichlorobenzamide Derivatives: Formed from reactions with arylamines.

3,5-Dichlorobenzoic Acid: Formed through oxidation.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

3,5-Dichlorobenzonitrile serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of herbicides and pesticides, where it contributes to the development of agrochemicals that target specific biological pathways in plants.

Reactions and Mechanisms

The compound undergoes several chemical reactions:

- Substitution Reactions : It can react with arylamine compounds to form dichlorobenzamide derivatives.

- Oxidation Reactions : It can be oxidized to produce 3,5-dichlorobenzoic acid using agents like nitric acid.

Biological Applications

Internal Standard in Analytical Chemistry

In gas chromatography-mass spectrometry (GC-MS), this compound is employed as an internal standard for quantifying other compounds. Its stability and distinct mass spectrum make it ideal for ensuring accuracy in analytical measurements .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various fungal strains, including Candida albicans and Candida krusei, with a Minimum Inhibitory Concentration (MIC) as low as 125 µg/mL. This suggests potential for development into antifungal therapies .

Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics, making it a subject of interest in pharmacological studies .

Industrial Applications

Production of Dyes and Plastics

this compound is utilized in the manufacturing of dyes and engineering plastics. Its chemical properties allow it to be incorporated into materials that require specific performance characteristics, such as thermal stability and colorfastness.

Photosensitive Materials

The compound is also used in the production of photosensitive materials, which are critical in various applications including imaging and photolithography processes.

Case Study 1: Antifungal Efficacy

In a comparative study on antifungal activity among benzonitrile derivatives, this compound was shown to disrupt cell membrane integrity in fungal pathogens. The mechanism involved interference with ergosterol biosynthesis, essential for fungal cell membrane stability .

Case Study 2: Toxicological Assessment

A toxicological evaluation assessed the environmental risks associated with exposure to this compound. While effective against targeted pathogens, its potential toxicity to non-target organisms necessitates careful consideration in agricultural applications .

作用機序

The mechanism of action of 3,5-Dichlorobenzonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

- 2,4-Dichlorobenzonitrile

- 2,6-Dichlorobenzonitrile

- 3,4-Dichlorobenzonitrile

Comparison: 3,5-Dichlorobenzonitrile is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical properties and biological activities, making it suitable for specific industrial and research applications .

生物活性

3,5-Dichlorobenzonitrile (DCBN), with the chemical formula CHClN and CAS number 6575-00-4, is an aromatic nitrile that has garnered attention due to its diverse biological activities. This compound features two chlorine atoms at the 3 and 5 positions of the benzene ring, which significantly influences its chemical behavior and biological interactions. DCBN is utilized in various applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Molecular Weight : 172.01 g/mol

- Melting Point : 64-66 °C

- Boiling Point : Approximately 283.76 °C

- Solubility : Slightly soluble in methanol and chloroform

The structural formula of DCBN can be represented as:

Antimicrobial Activity

Research has shown that DCBN exhibits significant antimicrobial properties. A study indicated that compounds with similar structures to DCBN possess antifungal activity against various strains of Candida, including Candida albicans and Candida krusei. The Minimum Inhibitory Concentration (MIC) for related compounds has been reported as low as 125 µg/mL, suggesting potential for further development in antifungal therapies .

Inhibition of Enzymatic Activity

DCBN has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and efficacy, making it a compound of interest in pharmacological studies. Its interaction with CYP1A2 suggests that DCBN could influence the pharmacokinetics of co-administered drugs .

Case Study 1: Antifungal Efficacy

In a comparative study, various derivatives of benzonitrile were tested for antifungal activity. DCBN demonstrated notable efficacy against fungal pathogens, with mechanisms involving disruption of cell membrane integrity and interference with ergosterol biosynthesis, a critical component of fungal cell membranes .

Case Study 2: Toxicological Assessment

A toxicological evaluation highlighted the potential risks associated with DCBN exposure. Safety assessments indicated that while DCBN is effective against certain pathogens, it also poses risks to non-target organisms, necessitating careful consideration in agricultural applications .

Structure-Activity Relationship (SAR)

The biological activity of DCBN can be attributed to its structural features. The presence of chlorine atoms enhances lipophilicity and facilitates interaction with biological membranes. The nitrile group contributes to its reactivity and potential as a pharmacophore in drug design.

| Compound | Activity Type | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Ethyl 3,5-dinitrobenzoate | Antifungal | 125 | Ergosterol synthesis inhibition |

| Propyl 3,5-dinitrobenzoate | Antifungal | 100 | Cell membrane disruption |

| This compound | CYP1A2 Inhibition | - | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dichlorobenzonitrile, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves halogenation and cyanation steps. One approach starts with chlorination of benzonitrile derivatives under controlled conditions (e.g., using Cl₂ or SO₂Cl₂ as chlorinating agents). Optimization includes adjusting temperature (e.g., 60–80°C for controlled substitution), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of reagents. Catalysts such as FeCl₃ or AlCl₃ can improve regioselectivity for the 3,5-dichloro product . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for yield improvement.

Q. Which analytical techniques are recommended for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- GC-MS : Used to confirm molecular weight (m/z 172.01) and purity. The base peak corresponds to the nitrile group (C≡N) fragmentation .

- NMR :

- ¹H NMR : Aromatic protons appear as a singlet (~δ 7.8–8.2 ppm) due to symmetry in the 3,5-dichloro substitution pattern .

- ¹³C NMR : The nitrile carbon resonates at ~δ 115–120 ppm .

- IR : Strong absorption at ~2230 cm⁻¹ confirms the C≡N stretch .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) to prevent moisture absorption. Store in a cool, ventilated area away from oxidizers .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 mask) is required during powder handling .

- Spill Management : Neutralize with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl groups meta to the nitrile activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. In SNAr reactions, the nitrile’s electron-withdrawing nature further stabilizes the Meisenheimer intermediate. Researchers should employ strong nucleophiles (e.g., NaN₃ in DMSO at 100°C) and monitor reaction progress via TLC (Rf shift) or in-situ IR (disappearance of C≡N peak) . Computational studies (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Q. In cross-coupling reactions involving this compound, what strategies mitigate competing side reactions to improve regioselectivity?

- Methodological Answer :

- Catalyst Design : Use Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to direct coupling to the less hindered para position relative to the nitrile group .

- Solvent Effects : Non-polar solvents (toluene) favor mono-substitution, while polar solvents (DMAc) may promote di-substitution.

- Additives : Silver salts (Ag₂CO₃) suppress halide exchange, reducing byproduct formation .

- Kinetic Control : Lower temperatures (0–25°C) and shorter reaction times limit over-substitution.

Q. When encountering contradictory biological activity data for this compound derivatives, what methodological approaches can validate experimental findings?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves in triplicate to assess reproducibility. Use ANOVA to identify outliers .

- Structural Confirmation : Re-characterize derivatives via X-ray crystallography to rule out isomerism or degradation .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile) to identify substituent-specific trends .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE) software to identify critical factors .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., mono-chloro derivatives) that may indicate incomplete chlorination .

- Benchmarking : Compare methods with literature protocols (e.g., Sigma-Aldrich’s GC-MS-guided synthesis) to isolate procedural deviations .

特性

IUPAC Name |

3,5-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJSUOGJGIECFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215950 | |

| Record name | 3,5-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-00-4 | |

| Record name | 3,5-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6575-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY25KS4R7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。